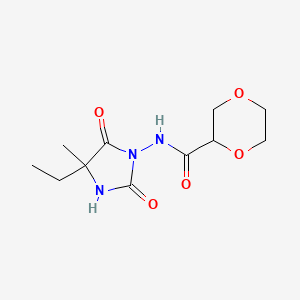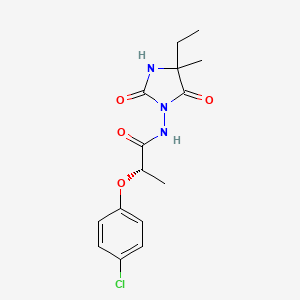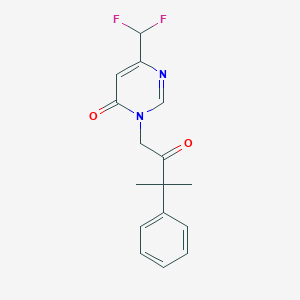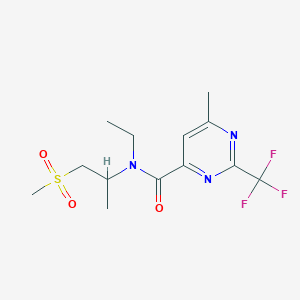![molecular formula C15H29N5O3S B6972581 4-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-N,N-dipropylpiperazine-1-sulfonamide](/img/structure/B6972581.png)
4-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-N,N-dipropylpiperazine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-N,N-dipropylpiperazine-1-sulfonamide is a complex organic compound that features a 1,3,4-oxadiazole ring, a piperazine ring, and a sulfonamide group. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-N,N-dipropylpiperazine-1-sulfonamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Alkylation of the piperazine ring: The piperazine ring can be alkylated using alkyl halides in the presence of a base such as potassium carbonate.
Sulfonamide formation: The final step involves the reaction of the alkylated piperazine with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-N,N-dipropylpiperazine-1-sulfonamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines .
Scientific Research Applications
4-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-N,N-dipropylpiperazine-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-N,N-dipropylpiperazine-1-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Piperazine Derivatives: Compounds with piperazine rings are known for their pharmacological properties.
Uniqueness
4-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-N,N-dipropylpiperazine-1-sulfonamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties .
Properties
IUPAC Name |
4-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-N,N-dipropylpiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N5O3S/c1-5-7-19(8-6-2)24(21,22)20-11-9-18(10-12-20)13(3)15-17-16-14(4)23-15/h13H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONHDOCCXODWGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)N1CCN(CC1)C(C)C2=NN=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-methyl-3-nitrophenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6972534.png)

![N-[1-(3-methylbutyl)-5-propan-2-ylpyrazol-4-yl]-2-thiophen-2-ylpyrrolidine-1-carboxamide](/img/structure/B6972540.png)
![N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[4-(trifluoromethyl)phenoxy]propanamide](/img/structure/B6972552.png)
![N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[4-(3-oxobutyl)phenoxy]propanamide](/img/structure/B6972556.png)
![tert-butyl N-[2-[(2-ethyl-1,2,4-triazol-3-yl)methylamino]-2-naphthalen-2-ylethyl]carbamate](/img/structure/B6972576.png)
![1-[2-[3-Fluoro-4-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one](/img/structure/B6972584.png)
![N-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B6972590.png)
![4-[(1-hydroxycyclobutyl)methyl]-N,N-dipropylpiperazine-1-sulfonamide](/img/structure/B6972593.png)

![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-[[5-(4-propan-2-ylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B6972612.png)
![4-[4-[(2-Ethyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B6972618.png)
